3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride
Overview
Description
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is a chemical compound with the molecular formula C7Cl2F3NO3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring with various substituents, including chlorine, fluorine, and nitro groups . The InChI code for this compound is 1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 273.98 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I checked.Scientific Research Applications
Hydrogen-Bonded Framework Structures
- Research indicates the use of related compounds in creating three-dimensional framework structures through hydrogen bonding, which could have implications in material science and molecular engineering (Vasconcelos et al., 2006).
Facile Synthesis of Complex Organic Compounds
- Studies demonstrate the role of similar chemicals in the synthesis of complex organic structures, which are crucial in the development of new pharmaceuticals and organic materials (Havaldar et al., 2004).
GIAO NMR Calculations and Acidic Properties
- Investigations into the acidic properties and NMR calculations of novel derivatives involving related compounds provide insights into their potential applications in chemical analysis and material sciences (Yüksek et al., 2008).
HPLC-UV Analysis in Environmental Monitoring
- The usage of related compounds in pre-column derivatization for HPLC-UV analysis signifies their importance in environmental monitoring, particularly in water quality assessment (Higashi, 2017).
Synthesis and Characterization of Palladium(II) Complexes
- Research into the synthesis and characterization of palladium complexes using related compounds reveals potential applications in catalysis and material science (Frøseth et al., 2003).
Cycloadditions and Subsequent Transformations
- Studies on the cycloadditions of compounds containing similar functional groups open pathways to new synthetic methods in organic chemistry (Katritzky et al., 1980).
Crystal Structure and Spectroscopic Studies
- Investigations into the crystal structure and spectroscopic studies of compounds structurally related to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride can provide valuable information for the development of new materials and drugs (Ünver et al., 2002).
Antiviral Evaluation of Benzimidazole Ribonucleosides
- The synthesis and evaluation of benzimidazole ribonucleosides, involving related compounds, highlight their potential use in antiviral research (Zou et al., 1996).
Antioxidant Activities and Acidic Properties
- Studies on the antioxidant activities and acidic properties of novel derivatives using related compounds contribute to the understanding of their potential use in pharmaceutical and chemical industries (Gürsoy-Kol & Ayazoğlu, 2017).
Synthesis of Isoxazole Derivatives for Cancer Research
- Research on the synthesis of isoxazole derivatives using related compounds highlights their potential application in developing treatments for cancer (Altug et al., 2014).
Safety and Hazards
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F3NO3/c8-2-3(10)1(7(9)14)6(13(15)16)5(12)4(2)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPNDIHYYZZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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